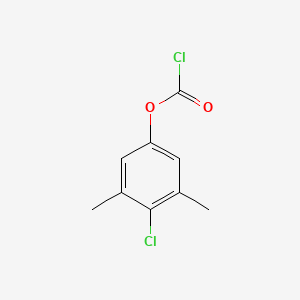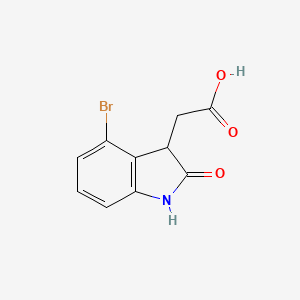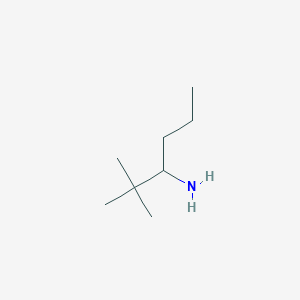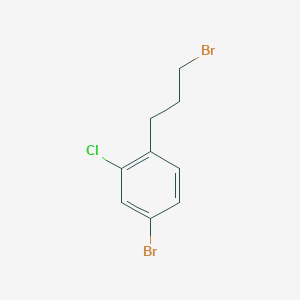
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a bromopropyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene typically involves the bromination of 1-(3-bromopropyl)-2-chlorobenzene. This can be achieved through the following steps:
Starting Material: 1-(3-bromopropyl)-2-chlorobenzene.
Bromination: The starting material is treated with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the para position relative to the chlorine atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 4-hydroxy-1-(3-hydroxypropyl)-2-chlorobenzene.
Oxidation: Formation of this compound-1,4-diol.
Reduction: Formation of 4-hydro-1-(3-hydropropyl)-2-chlorobenzene.
科学的研究の応用
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Utilized in the study of biological pathways and mechanisms involving halogenated aromatic compounds.
作用機序
The mechanism of action of 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The bromopropyl side chain can undergo further chemical modifications, enabling the compound to act as a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
4-Bromo-1-(3-chloropropyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a bromine atom on the propyl side chain.
4-Chloro-1-(3-bromopropyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a bromine atom on the benzene ring.
4-Bromo-1-(3-bromopropyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of a chlorine atom on the benzene ring.
Uniqueness
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a bromopropyl side chain. This combination of halogens imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and material science.
特性
分子式 |
C9H9Br2Cl |
|---|---|
分子量 |
312.43 g/mol |
IUPAC名 |
4-bromo-1-(3-bromopropyl)-2-chlorobenzene |
InChI |
InChI=1S/C9H9Br2Cl/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
InChIキー |
ULBDNPCUZKAINX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Cl)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



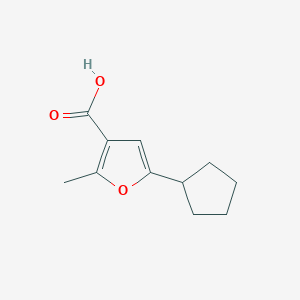
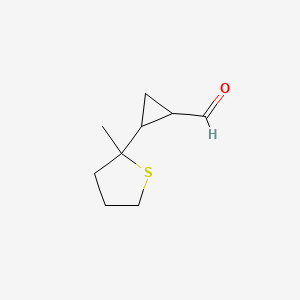
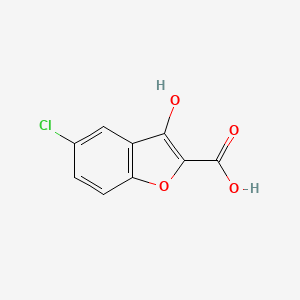
![1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)
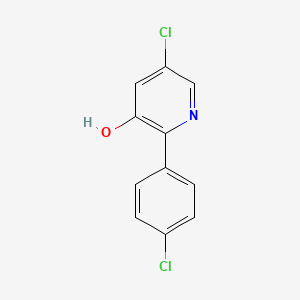
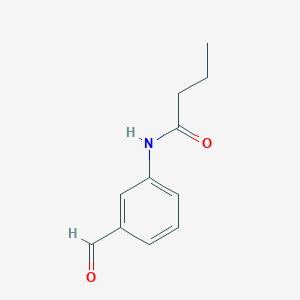
![5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13205934.png)
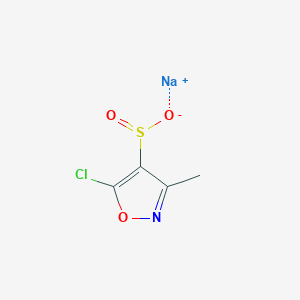
![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)

